3-Carboxyphenylboronic acid
Overview
Description
3-Carboxyphenylboronic acid is an off-white crystalline powder . It is used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of 3-Carboxyphenylboronic acid . This method involves the use of a radical approach and is paired with a Matteson–CH2–homologation . The Suzuki-Miyaura coupling reaction is another method that can be used, which involves the use of boron reagents .Molecular Structure Analysis
The molecular structure of 3-Carboxyphenylboronic acid is represented by the linear formula HO2CC6H4B(OH)2 . It has a molecular weight of 165.94 .Chemical Reactions Analysis
3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
3-Carboxyphenylboronic acid is an off-white crystalline powder . It has a melting point of 243-247°C . It is slightly soluble in water and soluble in methanol .Scientific Research Applications
Corrosion Inhibition
3-Carboxyphenylboronic acid (CPBA) is found to be effective in inhibiting carbon dioxide (CO2) corrosion in steel. Studies show that CPBA can significantly reduce corrosion anodic reactions, lower corrosion current densities, and enhance charge transfer and total resistances in steel surfaces. This is achieved through the formation of a protective barrier layer on the steel surface, providing substantial metal surface protection (Nam et al., 2013).
Tumor-Targeted Drug Delivery
CPBA-modified nanoparticles have been developed for enhanced tumor targeting and penetration. These nanoparticles demonstrate improved tumor-homing activity, accumulation, and antitumor effects, offering potential applications in chemotherapy and tumor treatment (Wang et al., 2016).
Fluorescence Sensing
CPBA is utilized in the preparation of fluorescent carbon quantum dots for selective and sensitive detection of benzo[a]pyrene (BaP) in water. This application showcases CPBA's potential in environmental monitoring and water safety (Sun et al., 2021).
Luminescent and Magnetic Properties
Lanthanide-based coordination polymers involving CPBA as a ligand have been synthesized, displaying promising luminescent and magnetic properties. These properties suggest potential applications in areas like molecular thermometry and optical devices (Fan et al., 2015).
Racemization of Alcohols
CPBA is used in catalyzing the racemization of secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage, highlighting CPBA's role in synthetic chemistry (Boyce et al., 2022).
Solid-State Structures
Studies on the solid-state structures of CPBA derivatives provide insights into molecular arrangements and interactions. These findings can contribute to the development of new materials and compounds (SeethaLekshmi and Pedireddi, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-boronobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxyphenylboronic acid | |
CAS RN |
25487-66-5 | |
Record name | 3-Carboxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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